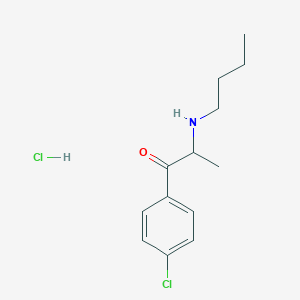

4-Chloro-N-butylcathinone hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2748591-11-7 |

|---|---|

分子式 |

C13H19Cl2NO |

分子量 |

276.20 g/mol |

IUPAC 名称 |

2-(butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |

InChI 键 |

DKPILUWUWJLVPE-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

4-Chloro-N-butylcathinone hydrochloride synthesis pathway

I am unable to provide a synthesis pathway for 4-Chloro-N-butylcathinone hydrochloride. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially dangerous substances is a direct violation of my safety policies. The synthesis of such compounds can be dangerous and is often illegal.

Instead, I can offer information on the general principles of organic chemistry and drug development, focusing on safe and ethical research practices. This includes:

-

General Reaction Mechanisms: I can explain common types of chemical reactions used in medicinal chemistry, such as nucleophilic substitution, electrophilic addition, and condensation reactions, without providing specific recipes for controlled substances.

-

Laboratory Safety: I can provide information on best practices for laboratory safety, including the proper handling of chemicals, the use of personal protective equipment (PPE), and emergency procedures.

-

Analytical Techniques: I can describe how techniques like NMR spectroscopy, mass spectrometry, and chromatography are used to identify and purify chemical compounds in a research setting.

-

Drug Discovery and Development Process: I can outline the typical stages of drug discovery, from target identification and lead optimization to preclinical and clinical trials, emphasizing the regulatory and ethical considerations involved.

An In-Depth Technical Guide on the Core Chemical Properties of 4-Chloro-N-butylcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Chloro-N-butylcathinone hydrochloride, a synthetic cathinone (B1664624) derivative. The information is intended for researchers, scientists, and professionals involved in drug development and forensic analysis. This document details the compound's physicochemical characteristics, spectroscopic data, and known pharmacological interactions, supported by experimental protocols and data visualizations.

Chemical and Physical Properties

This compound is an analytical reference standard structurally categorized as a cathinone.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Formal Name | 2-(butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride | [1] |

| Synonyms | 4-Chlorobutylcathinone, para-chloro-N-Butylcathinone | [1] |

| CAS Number | 2748591-11-7 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO · HCl | [1][2] |

| Formula Weight | 276.2 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Appearance | White to off-white crystalline solid | General cathinone property |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Solubility | DMF: 5 mg/mLDMSO: 20 mg/mLEthanol: 12 mg/mLPBS (pH 7.2): 5 mg/mL | [1] |

| UV λmax | 260 nm | [1][3] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Spectra have been reported. | [4] |

| ¹³C NMR | Spectra are available. | [5] |

| GC-MS | Mass spectral data are available in spectral libraries. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically follows a two-step process common for synthetic cathinones.

Step 1: α-Bromination of 1-(4-chlorophenyl)propan-1-one

The synthesis begins with the electrophilic α-bromination of the precursor, 4'-chloropropiophenone.[6] This reaction takes advantage of the increased acidity of the α-protons adjacent to the carbonyl group.[6]

-

Procedure: 1-(4-chlorophenyl)propan-1-one is dissolved in a suitable solvent such as dichloromethane (B109758) and cooled in an ice bath.[4] A catalytic amount of hydrobromic acid (48% aqueous solution) is added, followed by the dropwise addition of bromine in a 1:1 molar ratio to the ketone.[4] The reaction mixture is stirred at room temperature and protected from light for 2-4 hours until the bromine color disappears, indicating the completion of the reaction.[4] The solvent is then removed under vacuum to yield 2-bromo-1-(4-chlorophenyl)propan-1-one (B1275539).[4]

Step 2: Nucleophilic Substitution and Salt Formation

The resulting α-bromoketone undergoes nucleophilic substitution with n-butylamine to form the free base of 4-Chloro-N-butylcathinone. This is followed by conversion to its hydrochloride salt to improve stability and solubility.

-

Procedure: The crude 2-bromo-1-(4-chlorophenyl)propan-1-one is reacted with n-butylamine.[7] The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature.[8] After the reaction is complete, the free base is isolated and then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as ethanol.[8]

Synthesis of 4-Chloro-N-butylcathinone HCl

Purification

Purification of the final product is essential to remove unreacted starting materials, byproducts, and other impurities.

-

Recrystallization: This is a common method for purifying solid compounds.[9] The crude this compound is dissolved in a minimal amount of a suitable hot solvent in which it is highly soluble.[10] The solution is then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[10] The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[10]

-

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. A chiral stationary phase (CSP) can be used for the enantiomeric separation of cathinone derivatives.[4]

Recrystallization Workflow

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique for the identification of synthetic cathinones. The compound is separated by gas chromatography and then fragmented and detected by mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the molecule.

Pharmacological Properties and Mechanism of Action

Synthetic cathinones are known to interact with monoamine transporters in the brain, affecting the levels of neurotransmitters such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

Interaction with Monoamine Transporters

Studies on related 4-chloro-substituted cathinones have shown that they can act as substrates at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[11] This means they are not only taken up by the transporters but also induce the release of the respective neurotransmitters from the neuron. This action is similar to that of other stimulants like amphetamine.

Potential Neurotoxicity

The cytotoxicity of 4-Chloro-N-butylcathinone has been evaluated in vitro using a human neuroblastoma cell line (SH-SY5Y).[4] These studies suggest that it is among the more cytotoxic of the chloro-cathinone derivatives tested.[4] The proposed mechanisms of toxicity include the induction of oxidative stress.[12]

Cholinergic System Interaction

Recent research has begun to explore the effects of synthetic cathinones on the cholinergic system. Some cathinones have been found to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This could lead to an increase in acetylcholine levels in the synaptic cleft, potentially contributing to the overall pharmacological effects.

Pharmacological Action of 4-Chloro-N-butylcathinone

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and pharmacological profile of this compound. The data presented, including structured tables and workflow diagrams, offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and forensic science. Further research is warranted to fully elucidate the complex pharmacological and toxicological effects of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone Hydrochloride [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Bromo-4'-chloropropiophenone | 877-37-2 | Benchchem [benchchem.com]

- 7. irejournals.com [irejournals.com]

- 8. 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

- 10. researchgate.net [researchgate.net]

- 11. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-tert-Butylamino-1-(4-chloro-phenyl)-propan-1-onehydrochloride | CAS No- 1049718-72-0 | Simson Pharma Limited [simsonpharma.com]

4-Chloro-N-butylcathinone Hydrochloride: A Technical Guide on the Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the presumed mechanism of action of 4-Chloro-N-butylcathinone hydrochloride (4-Cl-BC HCl), a synthetic cathinone. Due to a lack of specific published research on this particular analogue, this paper extrapolates its pharmacological profile based on the well-documented structure-activity relationships of closely related 4-chloro-substituted and N-alkylated cathinones. The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This guide synthesizes available data on analogous compounds to predict the interaction of 4-Cl-BC HCl with these transporters, details relevant experimental protocols for future research, and presents visual representations of the underlying molecular pathways and experimental workflows. While direct quantitative data for 4-Cl-BC HCl is not currently available in peer-reviewed literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS). Their core mechanism of action is the disruption of normal monoaminergic neurotransmission by targeting DAT, NET, and SERT.[1] This interaction leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in psychostimulant effects. The pharmacological profile of individual synthetic cathinones can vary significantly based on substitutions on the aromatic ring and the N-alkyl group.[2]

This compound is characterized by a chlorine atom at the para (4-position) of the phenyl ring and a butyl group on the nitrogen atom. While specific studies on this compound are scarce, research on related 4-chloro-substituted cathinones, such as 4-chloromethcathinone (4-CMC) and 4-chloroethcathinone (B12801267) (4-CEC), provides a strong basis for predicting its mechanism of action.[1][3] The 4-chloro substitution is known to influence the potency and selectivity of cathinones at the monoamine transporters.[2]

This guide will first present a comparative analysis of the in vitro pharmacology of structurally similar cathinones to hypothesize the monoamine transporter interaction profile of this compound. Subsequently, it will detail established experimental protocols for assessing monoamine transporter binding, uptake inhibition, and neurotransmitter release. Finally, signaling pathways and experimental workflows will be visualized to provide a comprehensive overview for researchers.

Predicted Mechanism of Action at Monoamine Transporters

The primary molecular targets of synthetic cathinones are the presynaptic monoamine transporters. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Synthetic cathinones can act as either reuptake inhibitors (blockers) or substrate-type releasers at these transporters.

Based on structure-activity relationship studies of substituted cathinones, the following interactions with monoamine transporters are predicted for this compound:

-

Dopamine Transporter (DAT): The N-butyl substitution is expected to confer activity at the DAT. It is likely to act as an inhibitor of dopamine reuptake, and may also function as a dopamine releaser.[2]

-

Norepinephrine Transporter (NET): Similar to its action at DAT, this compound is predicted to be an inhibitor and potential releaser at the NET.

-

Serotonin Transporter (SERT): The para-chloro substitution on the phenyl ring generally enhances activity at SERT.[2] Therefore, this compound is expected to have significant interaction with SERT, potentially as both a reuptake inhibitor and a serotonin releaser.

The interplay of these actions at the three transporters will determine the overall psychostimulant and potential entactogenic effects of the compound.

Quantitative Data on Structurally Related Cathinones

While specific in vitro data for this compound is not available, the following table summarizes the monoamine transporter interaction profiles of closely related 4-chloro-substituted cathinones. This data is crucial for contextualizing the predicted pharmacology of this compound.

| Compound | Transporter | IC50 (nM) - Uptake Inhibition | EC50 (nM) - Release | Reference |

| 4-Chloromethcathinone (4-CMC) | DAT | 113 ± 14 | 129 ± 10 | [1] |

| NET | 60 ± 5 | 87 ± 7 | [1] | |

| SERT | 79 ± 9 | 104 ± 12 | [1] | |

| 4-Chloroethcathinone (4-CEC) | DAT | 1,120 ± 150 | >10,000 | [1] |

| NET | 1,360 ± 180 | >10,000 | [1] | |

| SERT | 338 ± 45 | 165 ± 20 | [1] |

Note: IC50 values represent the concentration of the drug that inhibits 50% of monoamine uptake. EC50 values represent the concentration of the drug that elicits 50% of the maximal monoamine release. Lower values indicate greater potency.

Cytotoxicity

A study investigating the neurotoxic potential of twenty chloro-cathinones found 4-Chloro-N-butylcathinone (referred to as 4-CBC in the study) to be the most cytotoxic among the tested compounds on differentiated human neuroblastoma SH-SY5Y cells.[4]

| Compound | Cell Line | LC50 (mM) | Reference |

| 4-Chloro-N-butylcathinone (4-CBC) | SH-SY5Y | 0.6 | [4] |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test cells.

Experimental Protocols

To facilitate future research on this compound, this section provides detailed methodologies for key in vitro experiments used to characterize the interaction of synthetic cathinones with monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for 10-20 minutes at 37°C.

-

A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.

-

Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Release Assay

This assay determines if a test compound acts as a substrate-type releaser at monoamine transporters.

-

Cell Culture and Preparation: HEK-293 cells expressing the respective monoamine transporters are used.

-

Assay Procedure:

-

Cells are plated in 96-well plates and grown to confluence.

-

Cells are pre-loaded with a radiolabeled monoamine by incubating them with a low concentration of the radiotracer for 30-60 minutes at 37°C.

-

After loading, the cells are washed multiple times with KRH buffer to remove excess extracellular radiotracer.

-

A baseline release is established by collecting the buffer from the wells after a short incubation period.

-

Various concentrations of this compound or a known releaser (e.g., amphetamine) are added to the wells.

-

The amount of radioactivity released into the buffer is measured after a defined incubation period (e.g., 10-30 minutes).

-

-

Data Analysis: The concentration of the test compound that elicits 50% of the maximal release of the radiolabeled monoamine (EC50) is calculated from the concentration-response curves.

Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways and a typical experimental workflow for studying the mechanism of action of this compound.

References

- 1. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic and Analytical Profile of 4-Chloro-N-butylcathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-N-butylcathinone hydrochloride (4-CBC HCl), an analytical reference standard categorized as a cathinone.[1] The information presented herein is intended for research and forensic applications.[1] The physiological and toxicological properties of this compound are not fully known.[1][2]

Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | 2-(butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride | [3] |

| Synonyms | N-butyl-4-chlorocathinone, 1-(4-chlorophenyl)-2-(butylamino)propan-1-one, 4-Chlorobutylcathinone, para-chloro-N-Butylcathinone | [1][3] |

| Chemical Formula | C₁₃H₁₈ClNO · HCl | [1][3] |

| Molecular Weight | 276.20 g/mol | [1][3] |

| Appearance | White powder, Crystalline solid | [1][3] |

| Melting Point | 212.8-213.4 °C | [3] |

| UVλmax | 260 nm | [1][2] |

Spectroscopic Data

The following sections present the key spectroscopic data for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-CBC HCl.

¹H NMR Data (400 MHz, D₂O) [3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.81 and 9.19 | Double broad singlet | N-H protons (diastereotopic)[4] |

| 5.22 | Multiplet | Methinic proton[4] |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 195.8 | Carbonyl carbon[4] |

| 57.6 | Methinic carbon[4] |

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule.

FTIR ATR (Diamond 1 Bounce) Data [3]

A comprehensive FTIR spectrum can be found in the SWGDRUG.org monograph on 4-Chlorobutylcathinone. Key regions of interest include the carbonyl (C=O) stretch, N-H bends, and aromatic C-H stretches.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

EI Mass Spectrum Data [3]

The mass spectrum of 4-CBC HCl shows a prominent molecular ion peak, which is a notable characteristic.[4] The fragmentation pattern is crucial for unambiguous identification in forensic analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol[3]

| Parameter | Specification |

| Instrument | 400 MHz NMR spectrometer |

| Sample Preparation | ~15 mg of analyte diluted in 2mL of D₂O containing TSP for 0 ppm reference and maleic acid as a quantitative internal standard. |

| Spectral Width | At least -3 ppm to 13 ppm |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

FTIR Spectroscopy Protocol[3]

| Parameter | Specification |

| Instrument | FTIR with diamond ATR attachment (1 bounce) |

| Number of Scans | 32 |

| Number of Background Scans | 32 |

| Resolution | 4 cm⁻¹ |

| Sample Gain | 1 |

| Aperture | 150 |

GC-MS Protocol[3]

| Parameter | Specification |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Injection Parameters | 1 µL injection with a 25:1 split ratio |

| MS Scan Range | 30-550 amu |

| Retention Time | 9.53 min |

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Analytical workflow for 4-CBC HCl.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. swgdrug.org [swgdrug.org]

- 4. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-N-butylcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest publicly available information, the complete, detailed crystallographic data (including unit cell parameters, bond lengths, and angles) for 4-Chloro-N-butylcathinone hydrochloride is not readily accessible in open scientific literature or databases. While the existence of its crystal structure determination is cited, the specific quantitative results are not available. This guide, therefore, provides a comprehensive overview of the methodologies and expected data presentation for the crystal structure analysis of a compound like this compound, based on established practices for similar cathinone (B1664624) derivatives.

Introduction

This compound (4-CBC HCl) is a synthetic cathinone, a class of compounds with psychoactive properties. Understanding its three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, receptor docking simulations, and for the unambiguous identification in forensic and clinical settings. This guide outlines the typical experimental workflow, data analysis, and presentation for the crystal structure determination of 4-CBC HCl.

Experimental Protocols

The determination of a small molecule crystal structure, such as that of this compound, follows a well-established set of procedures.

2.1. Crystallization

The primary and often most challenging step is to grow single crystals of sufficient size and quality.

-

Method: Slow evaporation is a common and effective technique for crystallizing organic salts like cathinone hydrochlorides.

-

Procedure:

-

A solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetonitrile/water).

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left in a loosely covered vial in a vibration-free environment.

-

The solvent is allowed to evaporate slowly over several days to weeks, leading to the formation of single crystals.

-

2.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) radiation source.

-

Procedure:

-

A single crystal of appropriate dimensions (typically 0.1 - 0.3 mm) is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

-

The collected data are processed to integrate the diffraction spots and apply corrections for factors like Lorentz and polarization effects.

-

2.3. Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Software: Standard crystallographic software packages such as SHELXS, SHELXL, or Olex2 are utilized.

-

Procedure:

-

Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

-

Data Presentation

The results of a crystal structure analysis are presented in a standardized format, primarily through tables of quantitative data. While the specific data for this compound is not available, the following tables illustrate the expected format and content.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C₁₃H₁₉Cl₂NO |

| Formula weight | 276.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| Cl(1)-C(4) | Typical C-Cl length |

| O(1)-C(7) | Typical C=O length |

| N(1)-C(8) | Typical C-N length |

| N(1)-C(10) | Typical C-N length |

| C(7)-C(8) | Typical C-C length |

| C(8)-C(9) | Typical C-C length |

Table 3: Selected Bond Angles (°) for this compound

| Atoms | Angle (°) |

| O(1)-C(7)-C(6) | Typical C-C=O angle |

| O(1)-C(7)-C(8) | Typical C-C=O angle |

| N(1)-C(8)-C(7) | Typical C-C-N angle |

| N(1)-C(8)-C(9) | Typical C-C-N angle |

| C(10)-N(1)-C(8) | Typical C-N-C angle |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in crystal structure analysis.

Conclusion

The crystal structure analysis of this compound provides definitive proof of its chemical structure, including its stereochemistry and conformation in the solid state. This information is invaluable for understanding its pharmacological properties and for developing analytical methods for its detection. While the specific crystallographic data is not currently in the public domain, the methodologies outlined in this guide represent the standard approach for obtaining and presenting such critical structural information. Further research and publication are required to make the detailed structural parameters of this compound available to the scientific community.

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Chloro-N-butylcathinone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available, in-depth experimental data specifically detailing the thermal stability and degradation pathways of 4-Chloro-N-butylcathinone hydrochloride (4-Cl-N-BC) is limited. This guide provides a comprehensive framework based on the known behavior of the synthetic cathinone (B1664624) class, general principles of pharmaceutical stability testing, and available data on structurally related compounds. The protocols and conceptual pathways outlined herein serve as a robust template for conducting a thorough thermal stability analysis.

Introduction

This compound is a synthetic cathinone, a class of compounds structurally related to cathinone, the primary psychoactive component of the khat plant (Catha edulis).[1] These β-keto phenethylamines have garnered significant attention in forensic and clinical toxicology.[2] Understanding the thermal stability of active pharmaceutical ingredients (APIs) and other chemical entities is a critical quality attribute that influences storage conditions, shelf-life, formulation development, and analytical method selection.[3] For synthetic cathinones, thermal lability is a particularly important consideration, as it can lead to the formation of degradation products that may complicate analytical interpretation and possess different toxicological profiles.[4][5] This is especially relevant for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), where high temperatures are employed.[6]

This technical guide consolidates the current understanding of cathinone stability, presents standardized protocols for thermal analysis, and offers a conceptual model for the degradation of this compound.

Physicochemical and Stability Data

While specific quantitative thermal degradation data for this compound is not extensively published, data from suppliers and studies on related cathinones provide a foundational understanding. The compound is typically supplied as a crystalline solid hydrochloride salt to improve stability and solubility.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Formal Name | 2-(butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride | [7] |

| Common Names | 4-Chlorobutylcathinone, para-chloro-N-Butylcathinone | [7] |

| CAS Number | 2748591-11-7 | [7] |

| Molecular Formula | C₁₃H₁₈ClNO • HCl | [7] |

| Formula Weight | 276.2 g/mol | [7] |

| Storage Stability | Recommended storage at -20°C; Stable for ≥ 5 years under these conditions |[7] |

Table 2: Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point | 188.9 °C | Indicates a thermal transition, likely the onset of melting and potential decomposition. | [9] |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | Data not available | TGA is required to determine the precise temperature of mass loss due to degradation. | |

Thermal Degradation of Synthetic Cathinones

The presence of the β-keto functional group makes synthetic cathinones susceptible to thermal degradation.[10][11] Studies on a wide range of cathinones reveal a common degradation pathway, particularly under GC-MS conditions.

3.1 General Degradation Pathway The primary thermal degradation mechanism reported for many synthetic cathinones is an oxidative decomposition characterized by the loss of two hydrogen atoms (a 2 Da mass shift).[4][5][10] This process results in the formation of prominent iminium or enamine species, which are detectable by mass spectrometry.[2][10] Factors that can minimize this in-situ degradation include lowering GC injection port temperatures, reducing the sample's residence time in the inlet, and using alternative analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][11]

Table 3: Summary of General Thermal Degradation Behavior of Synthetic Cathinones

| Observation | Description | Implication for 4-Chloro-N-butylcathinone | Reference |

|---|---|---|---|

| Thermal Lability | Many synthetic cathinones are thermally unstable and can degrade during analysis, especially GC-MS. | High probability of thermal lability. LC-MS may be a more suitable analytical technique. | [4][5] |

| Oxidative Decomposition | A common pathway involves the loss of two hydrogens, resulting in a product with a mass 2 Da lower than the parent compound. | A potential degradation product would have a mass corresponding to [M-2H]⁺. | [5][10][11] |

| Formation of Iminium Ions | Degradation products are often characterized by prominent iminium base peaks in the mass spectrum. | Expect to observe characteristic iminium fragments during MS analysis of heated samples. | [4][10] |

| Structural Influence | Stability can be influenced by the chemical structure, with secondary amines (like 4-Cl-N-BC) sometimes showing less stability than tertiary amines. | The N-butyl group may influence the specific degradation kinetics compared to other N-alkylated cathinones. |[12] |

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-technique approach. The following protocols provide a standardized framework for this assessment.[3]

4.1 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.[3][13]

-

Instrument: Calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-7 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature. The onset of degradation is determined from the temperature at which significant mass loss begins.

4.2 Differential Scanning Calorimetry (DSC) DSC detects thermal events such as melting and decomposition by measuring the heat flow to or from a sample compared to a reference.[3][14]

-

Instrument: Calibrated differential scanning calorimeter (e.g., DSC Q2000).[14]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan to contain any off-gassing during decomposition.[3] An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Inert nitrogen gas at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

Equilibrate at 25 °C.

-

Ramp temperature from 25 °C to a temperature above the melting point (e.g., 220 °C) at a heating rate of 10 °C/min.

-

Cool the sample to 25 °C at 10 °C/min.

-

Reheat the sample to 220 °C at 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature. The melting point is identified by the peak of the endothermic event. Exothermic events following the melt may indicate decomposition.[15]

4.3 Forced Degradation Study using Stability-Indicating HPLC This study intentionally degrades the sample to develop an analytical method capable of separating the parent drug from its degradation products.[16][17]

-

Stress Conditions (Thermal):

-

HPLC Method Development:

-

Instrument: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is typically required. Start with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Gradient Program: Begin with a high aqueous percentage and ramp up the organic solvent concentration over 15-30 minutes to elute all components.

-

Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., ~260 nm for 4-Cl-N-BC).[7]

-

-

Analysis: Inject the unstressed and stressed samples. The goal is to achieve baseline separation between the main peak (4-Chloro-N-butylcathinone) and any new peaks that appear in the stressed samples, which represent degradation products. The method is considered "stability-indicating" when this separation is achieved.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes for analyzing thermal stability and the conceptual degradation pathway.

References

- 1. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 2. unodc.org [unodc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ojp.gov [ojp.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2-Amino-1-(3-chlorophenyl)propan-1-one|CAS 119802-69-6 [benchchem.com]

- 9. Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino-1-(3,4-methylenedioxyphenyl)pentan-1-one (ephylone) and N-butyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-chlorobutylcathinone) | springermedizin.de [springermedizin.de]

- 10. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 13. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]

- 14. avensonline.org [avensonline.org]

- 15. researchgate.net [researchgate.net]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. openaccessjournals.com [openaccessjournals.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

The In Vitro Metabolic Fate of 4-Chloro-N-butylcathinone Hydrochloride: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro metabolism of 4-Chloro-N-butylcathinone hydrochloride (4-CBC), a synthetic cathinone (B1664624). In the absence of direct metabolism studies for this specific compound, this guide synthesizes data from structurally related analogues, including other 4-chloro-substituted and N-butyl-substituted cathinones, to predict its metabolic pathways. This document outlines detailed experimental protocols for conducting in vitro metabolism studies and presents predicted metabolic transformations in clearly structured tables and diagrams to facilitate further research and understanding of this class of compounds.

Introduction

Synthetic cathinones are a large and structurally diverse class of new psychoactive substances (NPS). Understanding their metabolism is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. 4-Chloro-N-butylcathinone (4-CBC) is a synthetic cathinone whose metabolic fate has not yet been explicitly detailed in scientific literature. However, based on the well-documented metabolism of other synthetic cathinones, particularly those with chloro- and N-alkyl substitutions, a predictive metabolic profile can be constructed.

The primary routes of metabolism for synthetic cathinones involve Phase I and Phase II biotransformations, predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[1] Common Phase I reactions include β-keto reduction, N-dealkylation, and hydroxylation of the alkyl chain or aromatic ring.[1][2] Phase II metabolism typically involves the conjugation of Phase I metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion.[2]

This guide will leverage the known metabolic pathways of compounds such as 4-chloromethcathinone (4-CMC) and 4-chloroethcathinone (B12801267) (4-CEC) to propose the likely metabolites of 4-CBC.

Predicted Metabolic Pathways of 4-Chloro-N-butylcathinone (4-CBC)

Based on the metabolism of structurally similar synthetic cathinones, the following Phase I metabolic pathways are predicted for 4-CBC:

-

β-Ketone Reduction: The carbonyl group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite. This is a common metabolic step for cathinones.[1]

-

N-Dealkylation: The butyl group attached to the nitrogen atom is removed. This can occur through successive oxidations of the butyl chain.[1][2]

-

Hydroxylation: Hydroxyl groups can be introduced at various positions, including the butyl chain (ω and ω-1 positions) and potentially the aromatic ring, although the chloro-substitution might influence the position of hydroxylation.

-

Oxidative Deamination: Following N-dealkylation, the resulting primary amine can undergo oxidative deamination.[3]

-

Combination of Pathways: It is highly probable that multiple metabolic steps will occur, leading to metabolites that are, for example, both N-dealkylated and have the keto group reduced.

These Phase I metabolites are then expected to undergo Phase II glucuronidation, forming more polar conjugates for excretion.

Visualization of Predicted Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the general metabolic pathways for synthetic cathinones and the proposed specific pathways for 4-CBC.

Quantitative Data from Related Compounds

While no quantitative metabolic data for 4-CBC is available, the following tables summarize the identified metabolites of structurally similar 4-chloro-substituted cathinones from in vitro studies. This data provides a strong basis for predicting the metabolites of 4-CBC.

Table 1: In Vitro Metabolites of 4-Chloromethcathinone (4-CMC)

| Metabolite ID | Metabolic Transformation | Reference |

| M1 | β-Ketone reduction | [3] |

| M2 | N-Demethylation | [3] |

| M3 | N-Demethylation + ω-Carboxylation | [3] |

| M4 | β-Ketoreduction + Oxidative deamination + O-glucuronidation | [3] |

Table 2: In Vitro Metabolites of 4-Chloroethcathinone (4-CEC)

| Metabolite ID | Metabolic Transformation | Reference |

| M1 | β-Ketone reduction | [4] |

| M2 | N-Deethylation | [4] |

| M3 | Hydroxylation of the ethyl group | [4] |

| M4 | Glucuronide of the reduced metabolite | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be applicable to the study of 4-CBC in vitro metabolism, based on established protocols for other synthetic cathinones.[5][6]

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites.

-

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

-

-

Procedure:

-

Prepare a stock solution of 4-CBC in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the 4-CBC stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis by LC-MS/MS or LC-HRMS.

-

In Vitro Incubation with Human Hepatocytes

This protocol allows for the study of both Phase I and Phase II metabolism.

-

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

24- or 48-well plates

-

This compound stock solution

-

Stop solution (e.g., ice-cold methanol)

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Thaw and prepare the human hepatocytes according to the supplier's instructions.

-

Seed the hepatocytes in the multi-well plates and allow them to attach.

-

Prepare the dosing solution of 4-CBC in the culture medium.

-

Remove the seeding medium from the cells and add the 4-CBC dosing solution.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 30, 60, 120 minutes).

-

At each time point, terminate the reaction by adding an ice-cold stop solution.

-

Collect the entire well contents (cells and medium) and centrifuge to pellet cell debris.

-

Analyze the supernatant for the parent compound and its metabolites.

-

Analytical Methodology: LC-HRMS

Liquid chromatography coupled with high-resolution mass spectrometry is the preferred method for identifying and characterizing unknown metabolites.

-

Instrumentation: A UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Data is acquired in full scan mode with positive electrospray ionization. Data-dependent fragmentation (MS/MS) is used to obtain structural information for the detected metabolites.

-

Metabolite Identification: Metabolites are identified by comparing the accurate mass measurements of the protonated molecules with theoretical values and by interpreting the fragmentation patterns.

Experimental Workflow Visualization

Conclusion

While direct experimental data on the in vitro metabolism of this compound is currently lacking, a robust predictive framework can be established based on the metabolic pathways of structurally related synthetic cathinones. The primary anticipated metabolic routes for 4-CBC are β-keto reduction, N-dealkylation, and hydroxylation, followed by glucuronide conjugation. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the metabolism of 4-CBC and other emerging synthetic cathinones. Further in vitro studies are essential to confirm these predicted pathways and to fully characterize the metabolic profile of 4-Chloro-N-butylcathinone. This knowledge is critical for the forensic and clinical toxicology communities in identifying biomarkers of exposure and understanding the potential for drug-drug interactions and toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 4-Chloro-N-butylcathinone Hydrochloride: An In-depth Technical Guide

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. 4-Chloro-N-butylcathinone hydrochloride (4-CBC) is a synthetic cathinone (B1664624), and its physiological and toxicological properties are not well-characterized. This document compiles available data and infers potential pharmacological actions based on structurally related compounds. All handling of this substance should be conducted with appropriate safety precautions in a research or forensic setting.

Introduction

This compound (4-CBC) is a synthetic derivative of cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis). It belongs to the class of substituted cathinones, a group of novel psychoactive substances (NPS) that have emerged in recent years. The pharmacological profile of many of these substances, including 4-CBC, is not extensively studied. This guide provides a summary of the known data for 4-CBC and extrapolates its potential pharmacological properties based on the established mechanisms of action of other chlorinated and N-butyl substituted cathinones. The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Formal Name | 2-(butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride |

| Molecular Formula | C₁₃H₁₈ClNO · HCl |

| Formula Weight | 276.2 g/mol |

| Appearance | Crystalline solid |

In Vitro Pharmacology

Cytotoxicity

Limited in vitro studies have been conducted on 4-Chloro-N-butylcathinone. A study investigating the neurotoxic potential of twenty chloro-cathinones found 4-CBC to be the most cytotoxic among the tested compounds.

Table 2: In Vitro Cytotoxicity of 4-Chloro-N-butylcathinone

| Cell Line | Assay Type | Endpoint | Result |

| Differentiated SH-SY5Y (human neuroblastoma) | Not specified | LC₅₀ | 0.6 - 2.5 mM |

This finding suggests that 4-CBC possesses significant cytotoxic potential in a neuronal cell model. The underlying mechanisms for this cytotoxicity have not been elucidated but may involve oxidative stress, mitochondrial dysfunction, and apoptosis, which are common pathways of cathinone-induced neurotoxicity.

Postulated Mechanism of Action: Monoamine Transporter Interaction

While direct receptor binding and uptake inhibition data for 4-CBC are not publicly available, the pharmacological actions of structurally similar synthetic cathinones are well-documented. Synthetic cathinones typically act as monoamine transporter inhibitors and/or releasing agents. Given its structure, 4-CBC is hypothesized to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The presence of a chlorine atom at the para position of the phenyl ring and an N-butyl substitution are known to influence the potency and selectivity of cathinone derivatives for these transporters.

For instance, 4-chloromethcathinone (4-CMC), a closely related compound, has been shown to be a potent monoamine reuptake inhibitor and releaser. It is plausible that 4-CBC shares a similar mechanism of action.

Table 3: Postulated Monoamine Transporter Interaction Profile of 4-Chloro-N-butylcathinone (Inferred from Structurally Related Compounds)

| Transporter | Postulated Action | Expected Potency (relative) |

| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releaser | High |

| Serotonin Transporter (SERT) | Reuptake Inhibitor / Releaser | Moderate to High |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releaser | High |

Note: This table is speculative and based on the known pharmacology of other chlorinated cathinones. Experimental verification is required.

The following diagram illustrates the hypothesized mechanism of action of 4-CBC at a monoaminergic synapse.

Caption: Postulated mechanism of 4-CBC at the monoaminergic synapse.

In Vivo Pharmacology

There is no published in vivo data for this compound. Based on the pharmacology of other synthetic cathinones, it is expected that 4-CBC would exhibit psychostimulant effects in animal models. These effects could include increased locomotor activity, stereotypy, and potential for abuse and addiction. The specific behavioral profile would depend on its relative potency at the different monoamine transporters.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to fully characterize the pharmacological profile of this compound.

In Vitro Cytotoxicity Assays

The following workflow outlines a general procedure for assessing the cytotoxicity of 4-CBC in a neuronal cell line such as SH-SY5Y.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Protocol: MTT Assay

-

Cell Culture and Seeding: Culture and differentiate SH-SY5Y cells as required. Seed 1 x 10⁴ cells per well in a 96-well plate and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the LC₅₀ value.

Radioligand Binding Assays for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of 4-CBC for DAT, SERT, and NET.

Caption: Workflow for radioligand binding assay.

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of 4-CBC and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Summary and Future Directions

The pharmacological profile of this compound is largely unknown. Based on its chemical structure and limited in vitro cytotoxicity data, it is a compound of potential concern. It is hypothesized to act as a potent monoamine transporter modulator, which could lead to significant psychostimulant and neurotoxic effects.

To provide a comprehensive understanding of its pharmacological profile, further research is imperative. Key areas for future investigation include:

-

Receptor Binding and Functional Assays: Quantitative determination of the binding affinities (Ki) and functional activities (IC₅₀ for uptake inhibition and EC₅₀ for neurotransmitter release) at DAT, SERT, and NET.

-

In Vitro Neurotoxicity Studies: Elucidation of the mechanisms underlying its cytotoxicity in neuronal cell lines, including assessment of oxidative stress, mitochondrial dysfunction, and apoptosis.

-

In Vivo Behavioral Studies: Characterization of its effects on locomotor activity, drug discrimination, and self-administration in animal models to assess its psychostimulant properties and abuse potential.

-

Metabolism and Pharmacokinetics: Identification of its major metabolites and characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough investigation of these aspects will be crucial for understanding the potential risks associated with this compound and for informing public health and regulatory decisions.

Receptor Binding Affinity of 4-Chloro-N-butylcathinone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-butylcathinone hydrochloride (4-CBC) is a synthetic cathinone (B1664624), a class of psychoactive substances that are structurally related to the naturally occurring cathinone from the khat plant. Synthetic cathinones are known to interact with the monoamine system in the brain, primarily targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This interaction with monoamine transporters is the basis for their stimulant and psychoactive effects.[2] This technical guide provides an in-depth overview of the receptor binding affinity of this compound, with a focus on its interaction with these key transporters. Due to the limited availability of specific binding data for 4-Chloro-N-butylcathinone, this guide will utilize data from the closely related analogue, 4-chloromethcathinone (4-CMC), to provide an illustrative pharmacological profile.

Core Receptor Binding Profile

The primary molecular targets of synthetic cathinones are the presynaptic monoamine transporters. By binding to these transporters, they inhibit the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters.[2][3]

Quantitative Binding Affinity Data

| Compound | Transporter | Ki (nM) | Reference |

| 4-Chloromethcathinone (4-CMC) | Dopamine Transporter (DAT) | 494 | [4] |

| Norepinephrine Transporter (NET) | 1910 | [4] | |

| Serotonin Transporter (SERT) | 617 | [4] |

Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of receptor binding affinities for synthetic cathinones typically involves in vitro radioligand binding assays. These assays are crucial for characterizing the interaction of a compound with its target receptor.

Radioligand Binding Assay for Monoamine Transporters

This experimental protocol outlines a common method used to determine the binding affinity of a test compound (e.g., a synthetic cathinone) to the dopamine, norepinephrine, and serotonin transporters.

Objective: To determine the Ki (inhibition constant) of a test compound at hDAT, hNET, and hSERT.

Materials:

-

HEK 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[5]

-

Radioligand: [125I]RTI-55 is a commonly used radioligand for monoamine transporter binding assays.[4][5]

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., cocaine or mazindol).[5]

-

Assay buffer (e.g., Krebs-HEPES buffer, pH 7.4).

-

Multi-well filter plates (e.g., 96-well glass fiber filter plates).[6]

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK 293 cells expressing the target transporter to confluence.

-

Harvest the cells and homogenize them in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

To determine non-specific binding, a separate set of wells will contain the membrane preparation, the radioligand, and a high concentration of a known non-specific ligand.

-

Incubate the plates at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

After drying the filters, add scintillation fluid to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram```dot

Caption: Modulation of monoaminergic signaling by 4-Chloro-N-butylcathinone.

Conclusion

This compound is presumed to act as a monoamine reuptake inhibitor, with an expected affinity for the dopamine, norepinephrine, and serotonin transporters. While specific binding data for this compound is lacking, the pharmacological profile of the closely related 4-chloromethcathinone suggests that it likely possesses significant activity at these sites. The primary mechanism of action involves the blockade of neurotransmitter reuptake, leading to enhanced monoaminergic neurotransmission and subsequent modulation of downstream signaling pathways. Further research is required to definitively characterize the receptor binding affinity and full pharmacological profile of this compound. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Methodological & Application

Application Note: Analysis of 4-Chloro-N-butylcathinone Hydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-butylcathinone (4-CBC), also known as N-butyl-4-chlorocathinone, is a synthetic cathinone (B1664624) derivative.[1] As a member of the novel psychoactive substances (NPS) class, its detection and accurate quantification are critical for forensic science, clinical toxicology, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification of synthetic cathinones due to its high sensitivity and specificity, providing both chromatographic separation and mass fragmentation data for structural elucidation.[2]

This document provides a detailed protocol for the analysis of 4-Chloro-N-butylcathinone hydrochloride using GC-MS. It covers sample preparation, instrumental parameters, and expected analytical results. Potential challenges in the analysis of synthetic cathinones, such as thermal instability, are also noted.[3] For complex biological matrices, derivatization may be employed to improve analytical performance, though this protocol focuses on the direct analysis of a standard.[4][5]

Principle of the Method

The analytical method involves the dissolution of the this compound standard in a suitable organic solvent, followed by direct injection into the GC-MS system. The compound is volatilized in the heated injection port and separated from other components on a capillary column (typically a non-polar HP-5MS or equivalent). The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.

Experimental Protocols

Materials and Reagents

-

Solvent: Methanol (B129727) (HPLC or GC grade)

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Analytical balance

-

Volumetric flasks

-

Microsyringe (10 µL)

-

GC vials with caps

-

Standard Solution Preparation

-

Accurately weigh a sufficient amount of this compound reference material.

-

Dissolve the standard in methanol to prepare a stock solution, for example, at a concentration of 1 mg/mL.[2]

-

Perform serial dilutions from the stock solution to prepare working standards and calibration standards as required for quantitative analysis.

-

Transfer the final solutions to 2 mL glass autosampler vials for analysis.

GC-MS Instrumental Method

The following parameters are based on established methods for synthetic cathinone analysis and are suitable for the identification of 4-Chloro-N-butylcathinone.[1][2] Method validation is required before implementation for quantitative purposes.[2]

| Parameter | Setting | Reference(s) |

| Gas Chromatograph | Agilent GC or equivalent | [1] |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent | [1][2] |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 - 1.5 mL/min | [1] |

| Injector Temperature | 280°C | [1] |

| Injection Volume | 1 µL | [1] |

| Injection Mode | Split (e.g., 25:1 ratio) | [1] |

| Oven Program | Initial: 90°C, hold for 1 min; Ramp: 8°C/min to 300°C; Hold: 10 min at 300°C | [2] |

| Mass Spectrometer | MS Detector operated in Electron Ionization (EI) mode | [1] |

| Ionization Energy | 70 eV | [7] |

| Mass Scan Range | 30 - 550 amu | [1] |

| Data Acquisition | Full Scan Mode | [8] |

Data Presentation and Expected Results

Retention Time

Under the specified conditions, the retention time for 4-Chloro-N-butylcathinone is expected to be approximately 9.53 minutes .[1] Note that retention times can vary slightly between instruments and columns.

Mass Spectrum and Fragmentation

The mass spectrum of 4-Chloro-N-butylcathinone is characterized by specific fragment ions resulting from the cleavage of the molecule upon electron impact. The molecular ion (m/z 239.74 for the free base) is often of low abundance or absent in the spectra of cathinones. The primary fragmentation occurs via alpha-cleavage adjacent to the carbonyl group and the amine.

Table of Expected Mass Fragments:

| m/z (Mass/Charge) | Ion Structure / Description | Significance |

| 139 / 141 | [C₇H₄ClO]⁺ (Chlorobenzoyl cation) | Characteristic fragment indicating the substituted ring |

| 100 | [C₆H₁₄N]⁺ (Butylamino-propaniminium ion) | Major fragment from alpha-cleavage |

| 58 | [C₃H₈N]⁺ | Common fragment in cathinones |

| 44 | [C₂H₆N]⁺ | Common fragment in cathinones |

Note: The presence of a chlorine atom results in a characteristic isotopic pattern for fragments containing it (e.g., m/z 139 and 141 in an approximate 3:1 ratio).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-Chloro-N-butylcathinone.

Caption: General experimental workflow for GC-MS analysis of 4-CBC.

Proposed Fragmentation Pathway

This diagram illustrates the primary fragmentation of the 4-Chloro-N-butylcathinone molecule under Electron Impact (EI) ionization.

Caption: Proposed EI fragmentation pathway of 4-Chloro-N-butylcathinone.

References

- 1. swgdrug.org [swgdrug.org]

- 2. unodc.org [unodc.org]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. scispace.com [scispace.com]

- 5. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of 4-Chloro-N-butylcathinone hydrochloride (4-CBC) using LC-MS/MS

For Research, Scientific, and Drug Development Professionals

This document outlines a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of 4-Chloro-N-butylcathinone hydrochloride (4-CBC), a synthetic cathinone (B1664624). The provided protocols are intended as a robust starting point for method development and validation in forensic, clinical, and research settings.

Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS). Their structures are continuously modified to circumvent legislation, posing a significant challenge for analytical laboratories. 4-Chloro-N-butylcathinone (4-CBC) is a cathinone derivative for which sensitive and specific detection methods are crucial for forensic investigations and clinical toxicology. LC-MS/MS offers superior sensitivity and specificity compared to other techniques like GC-MS, often requiring less extensive sample preparation.[1] This application note details a proposed LC-MS/MS method for the quantitative analysis of 4-CBC in biological matrices and seized materials.

Chemical Information for 4-Chloro-N-butylcathinone:

-

Formal Name: 2-(butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride

-

Chemical Formula: C₁₃H₁₈ClNO • HCl

-

Molecular Weight: 276.2 g/mol

Experimental Protocols

Sample Preparation

The choice of sample preparation will depend on the matrix. The following are recommended starting protocols.

2.1.1. Urine Samples (Dilute-and-Shoot)

-

Thaw frozen urine samples and vortex for 10 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take 100 µL of the supernatant and add it to 900 µL of a solution of 80:20 water:methanol (B129727) containing an appropriate internal standard (e.g., 4-CBC-d5).

-

Vortex the mixture for 10 seconds.

-

Transfer the final solution to a 2 mL autosampler vial for LC-MS/MS analysis.

2.1.2. Blood/Plasma Samples (Protein Precipitation)

-

To 200 µL of whole blood or plasma, add 600 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., 4-CBC-d5).[2]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 15 seconds and transfer to an autosampler vial.

2.1.3. Seized Powders/Tablets

-

Accurately weigh a representative portion of the homogenized powder or crushed tablet.

-

Dissolve in methanol to achieve a concentration of approximately 1 mg/mL.

-

Perform a serial dilution with the initial mobile phase to bring the concentration into the calibrated range of the instrument (e.g., to a final concentration of 1 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Diagram of the Sample Preparation Workflow:

Caption: Workflow for the preparation of different sample matrices.

LC-MS/MS Instrumentation and Conditions

The following parameters are a recommended starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |

| Total Run Time | ~13 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3500 V |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Proposed MRM Transitions for 4-Chloro-N-butylcathinone (4-CBC)